molecular formula C18H23N5O4S B2622574 (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034428-37-8

(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2622574
M. Wt: 405.47
InChI Key: WNAJNTQUABWYOD-UHFFFAOYSA-N
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Description

(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone' involves the reaction of two key starting materials: (1) 4-(3-methoxypyrrolidin-1-yl)benzaldehyde and (2) 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-amine. The aldehyde and amine will be reacted together to form the desired ketone product. The synthesis pathway will involve several steps to prepare the starting materials and to carry out the reaction.

Starting Materials
4-(3-methoxypyrrolidin-1-yl)benzaldehyde, 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-amine, Sodium triacetoxyborohydride, Acetic acid, Methanol, Chloroform, Sodium hydroxide, Hydrochloric acid, Wate

Reaction
Step 1: Preparation of 4-(3-methoxypyrrolidin-1-yl)benzaldehyde, a. Dissolve 3-methoxypyrrolidine (1.0 g, 9.5 mmol) and 4-formylbenzoic acid (1.5 g, 9.5 mmol) in acetic acid (20 mL) and methanol (20 mL)., b. Add sodium triacetoxyborohydride (2.5 g, 11.9 mmol) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water (50 mL) and extract with chloroform (3 x 50 mL)., d. Combine the organic layers, wash with water (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain 4-(3-methoxypyrrolidin-1-yl)benzaldehyde as a yellow oil (1.5 g, 70%)., Step 2: Preparation of 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-amine, a. Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 g, 7.5 mmol) in methanol (20 mL) and add sodium hydroxide (1.0 g, 25 mmol)., b. Stir the reaction mixture at room temperature for 30 minutes., c. Add 3-chloro-1-azetidinamine (1.0 g, 7.5 mmol) to the reaction mixture and stir at room temperature for 24 hours., d. Quench the reaction with hydrochloric acid (1 M, 50 mL) and extract with chloroform (3 x 50 mL)., e. Combine the organic layers, wash with water (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-amine as a white solid (1.5 g, 70%)., Step 3: Synthesis of '(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone', a. Dissolve 4-(3-methoxypyrrolidin-1-yl)benzaldehyde (0.5 g, 2.2 mmol) and 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-amine (0.5 g, 2.2 mmol) in methanol (10 mL)., b. Add sodium hydroxide (0.1 g, 2.5 mmol) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with hydrochloric acid (1 M, 50 mL) and extract with chloroform (3 x 50 mL)., d. Combine the organic layers, wash with water (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain '(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone' as a white solid (0.8 g, 80%).

properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-21-12-19-20-18(21)28(25,26)16-10-23(11-16)17(24)13-3-5-14(6-4-13)22-8-7-15(9-22)27-2/h3-6,12,15-16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAJNTQUABWYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4CCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

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